5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde, also known as 5-(1,3-Dioxolan-2-yl)-2-furaldehyde, is a heterocyclic organic compound with significant relevance in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 168.15 g/mol. The compound features a furan ring substituted with a dioxolane group and an aldehyde functional group, making it structurally interesting for further chemical reactions and applications.
This compound is classified under the category of heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in the ring structure. Specifically, it falls within the subcategory of furan derivatives due to its furan backbone. The compound's CAS number is 117953-13-6, which is used for identification in chemical databases and regulatory contexts .
The synthesis of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde can be achieved through several methods, typically involving the reaction of furan derivatives with dioxolane and aldehyde functionalities. One common synthetic route involves the condensation of furfural with a suitable dioxolane precursor under acidic or basic conditions.
Key steps include:
The molecular structure of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde features a five-membered furan ring fused with a dioxolane moiety. The key structural components include:
The compound exhibits a melting point of approximately 41 °C and a boiling point around 303.8 °C at standard atmospheric pressure .
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde participates in various chemical reactions typical of aldehydes and heterocycles:
The mechanism of action for reactions involving 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde typically follows standard pathways for aldehydes:
The compound exhibits typical reactivity associated with aldehydes and heterocyclic compounds, including susceptibility to oxidation and reduction reactions.
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde has potential applications in various scientific fields:
The industrial synthesis of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde originates from pentose sugars derived from lignocellulosic biomass hydrolysis. This process involves sequential acid-catalyzed dehydration steps, where pentoses (particularly xylose) undergo ring contraction and dehydration to form furfural—a key precursor for acetal-protected derivatives. Conventional mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyze xylose dehydration at elevated temperatures (160-200°C), achieving furfural yields of approximately 50-60% [9]. However, these corrosive catalysts promote undesirable side reactions, including resinification and humin formation, which reduce overall yield and complicate purification [2].
Recent mechanistic studies using ab-initio calculations and mass spectrometry have clarified the gas-phase dehydration pathway. Protonation occurs preferentially at the C1-OH position of cyclic D-xylose, followed by rapid water elimination and ring contraction to form the furan intermediate. This pathway exhibits a lower energy barrier (approximately 20-25 kcal/mol) than previously proposed mechanisms [2]. To mitigate environmental and corrosion issues, organic acid alternatives like formic acid have emerged. Operating at 140-200°C with 10-20 wt% catalyst loading, formic acid achieves furfural yields exceeding 60% while enabling easier recovery and reduced waste streams. Kinetic modeling confirms that formic acid follows a first-order reaction mechanism for xylose dehydration, with an activation energy of 128.6 kJ/mol [9].
Table 1: Catalytic Performance in Pentose Dehydration to Furfural
Catalyst Type | Temperature Range | Furfural Yield | Key Advantages |
---|---|---|---|
H₂SO₄ (1-5 wt%) | 160-200°C | 50-55% | High reactivity |
HCl (2-6 wt%) | 170-190°C | 45-50% | Rapid kinetics |
Formic Acid (10-20 wt%) | 140-200°C | 60-65% | Biodegradable, lower corrosion |
H₃PO₄ (5-10 wt%) | 180-220°C | 40-48% | Mild side reactions |
The conversion of furfural to 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde involves acetalization with ethylene glycol or its derivatives—a critical protection step that stabilizes the aldehyde group against polymerization and oxidation. This reversible reaction proceeds via nucleophilic addition, where ethylene glycol attacks the electrophilic carbonyl carbon of furfural, forming a hemiketal intermediate that dehydrates to the cyclic acetal. Acid catalysts accelerate both steps, with equilibrium favoring acetal formation when water is removed [5].
Traditional homogeneous catalysts like p-toluenesulfonic acid (PTSA) require stoichiometric quantities and generate acidic waste. Modern approaches employ bifunctional catalysts such as cerium-exchanged montmorillonite or sulfated zirconia, which facilitate both proton donation and water removal. These systems achieve acetal yields >90% within 2 hours at 80°C while enabling catalyst reuse [6]. For biomass-derived furfural streams containing impurities (e.g., acetic acid, sugars), molecular sieves (3Å or 4Å) are integrated to adsorb water, shifting equilibrium toward acetal formation without additional reagents [3].
Heterogeneous acid catalysts have revolutionized the acetalization step by enabling facile separation, recyclability, and reduced corrosion. Among these, aluminophosphates (APAl) and zeolites demonstrate exceptional performance. APAl catalysts with optimized P/Al ratios (e.g., 85/15) and calcination temperatures (500°C) exhibit balanced Brønsted/Lewis acidity, achieving >99% furfural conversion and >99% selectivity toward 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde at ambient temperature within 3 hours [3]. The high aluminum content enhances Brønsted acid site density, which directly correlates with acetalization activity.
Zeolites such as H-USY (Si/Al=6) leverage their microporous structure for shape-selective catalysis. Under mild conditions (25°C, ethanol solvent), H-USY delivers 80% acetal yield, outperforming ZSM-5 and mordenite analogs due to its stronger acid strength and mesopore accessibility [6]. Real biomass hydrolysates containing xylose/formic acid mixtures can be directly converted without purification, as formic acid synergistically enhances dehydration and acetalization. For example, birchwood xylan hydrolysates achieve 85% furfural diethyl acetal yield using APAl-85/15-A-773 [9].
Table 2: Heterogeneous Catalysts for Furfural Acetalization
Catalyst | Conditions | Conv. (%) | Select. (%) | Reusability (Cycles) |
---|---|---|---|---|
APAl-85/15-A-773 | 25°C, 3 h, EtOH | >99 | >99 | >5 |
H-USY (Si/Al=6) | 25°C, 24 h, EtOH | 85 | 94 | 4 |
Ni-Al LDH | 60°C, 4 h, EtOH | 78.5 | 99 | 3 |
TiO₂/Montmorillonite | 25°C, 1.5 h, MeOH | 92 | 95 | 4 |
Transitioning from batch to continuous flow systems addresses scalability challenges in 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde manufacturing. Continuous flow reactors offer enhanced mass/heat transfer, precise residence time control, and reduced processing volumes. In a representative setup, furfural and ethylene glycol are co-fed with APAl catalysts into a packed-bed reactor, achieving 98% conversion with residence times under 10 minutes at 50°C [3]. This represents a 6-fold productivity increase over batch systems.
Tubular microreactors with hydraulic oscillators further intensify mixing and heat recovery, minimizing hot spots that degrade acid-sensitive products. Such systems recover >80% of reaction heat via integrated exchangers, significantly lowering energy costs [7]. For industrial deployment, mobile pilot-scale units processing 0.57 L/min have demonstrated economic viability for decentralized biomass conversion. When coupled with supercritical CO₂ extraction, continuous systems deliver 95% pure acetal, meeting pharmaceutical-grade specifications [7] [3].
Table 3: Continuous Flow Reactor Configurations for Acetal Production
Reactor Type | Residence Time | Temp. | Productivity (g/L·h) | Advantages |
---|---|---|---|---|
Packed-Bed (APAl) | 5-10 min | 50°C | 120 | High catalyst loading |
Oscillatory Flow | 15-30 min | 80°C | 85 | Superior mixing, heat recovery |
CSTR-PFR Cascade | 45-60 min | 70°C | 65 | Handles viscous feeds |
Microfluidic Chip | 1-5 min | 60°C | 210 | Rapid quenching, high purity |
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